molecular formula C7H18OSi B1583962 Triethylsilylmethanol CAS No. 60764-82-1

Triethylsilylmethanol

Cat. No.: B1583962
CAS No.: 60764-82-1
M. Wt: 146.3 g/mol
InChI Key: PGGUSMVPPUCFQR-UHFFFAOYSA-N
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Description

Triethylsilylmethanol is an organosilicon compound with the chemical formula C7H18OSi. It is a colorless or light yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chloroform . This compound is commonly used as a reagent in organic synthesis reactions, particularly as a protective group introduction agent and alcohol protective agent .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of this compound typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted silyl ethers.

Scientific Research Applications

Triethylsilylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a protective group for alcohols in organic synthesis. It helps in masking the reactivity of alcohols, allowing for selective reactions on other functional groups.

    Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of organosilicon compounds, which are important in various industrial applications such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which triethylsilylmethanol exerts its effects involves the formation of silyl ethers. The hydroxyl group of the alcohol attacks the silicon atom in a trialkyl-substituted silicon compound, forming a silyl ether. This reaction occurs through an S_N2-like mechanism, where the alcohol acts as a nucleophile . The silyl ether formed is stable and can be deprotected under specific conditions to regenerate the original alcohol.

Comparison with Similar Compounds

Uniqueness of Triethylsilylmethanol:

  • This compound is unique due to its larger ethyl groups, which provide different steric and electronic properties compared to trimethylsilyl derivatives. This can influence its reactivity and the stability of the silyl ethers formed.

Properties

IUPAC Name

triethylsilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUSMVPPUCFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209586
Record name Methanol, triethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60764-82-1
Record name Methanol, triethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, triethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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